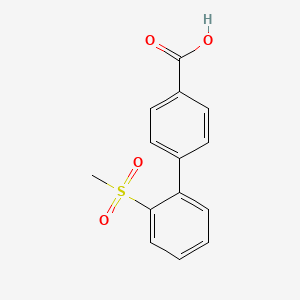

2'-Methanesulfonyl-biphenyl-4-carboxylic acid

Description

2'-Methanesulfonyl-biphenyl-4-carboxylic acid is a biphenyl derivative featuring a methanesulfonyl (-SO₂CH₃) substituent at the 2'-position and a carboxylic acid (-COOH) group at the 4-position of the biphenyl scaffold. The methanesulfonyl group is a strong electron-withdrawing moiety, which significantly influences the compound’s physicochemical properties, such as acidity, solubility, and reactivity. Its structural uniqueness lies in the combination of sulfonyl and carboxylic acid groups, which may enhance binding affinity in biological systems or modify crystallinity in material applications .

Properties

IUPAC Name |

4-(2-methylsulfonylphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O4S/c1-19(17,18)13-5-3-2-4-12(13)10-6-8-11(9-7-10)14(15)16/h2-9H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPZLFXUGRPDDRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC=C1C2=CC=C(C=C2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001219010 | |

| Record name | 2′-(Methylsulfonyl)[1,1′-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330942-86-4 | |

| Record name | 2′-(Methylsulfonyl)[1,1′-biphenyl]-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=330942-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2′-(Methylsulfonyl)[1,1′-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001219010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Methanesulfonyl-biphenyl-4-carboxylic acid typically involves the sulfonation of biphenyl derivatives followed by carboxylation. One common method is the reaction of biphenyl with methanesulfonyl chloride in the presence of a base such as pyridine. The resulting sulfonylated biphenyl is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions .

Industrial Production Methods

Industrial production of 2’-Methanesulfonyl-biphenyl-4-carboxylic acid often employs continuous flow reactors to ensure consistent product quality and yield. The process involves the use of catalysts to enhance the reaction rate and selectivity. The final product is purified through crystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

2’-Methanesulfonyl-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters and amides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like alcohols and amines are used under acidic or basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Esters and amides.

Scientific Research Applications

Pharmaceutical Applications

Role in Drug Development

2'-Methanesulfonyl-biphenyl-4-carboxylic acid serves as a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting inflammatory and metabolic diseases. Its structural properties enable it to act as a scaffold for drug design, facilitating the development of compounds with enhanced therapeutic profiles.

Case Study: Anti-inflammatory Agents

Research has shown that derivatives of biphenyl carboxylic acids exhibit anti-inflammatory properties. For instance, modifications involving the methanesulfonyl group have led to increased potency in inhibiting cyclooxygenase enzymes, which are key players in inflammation pathways.

Organic Synthesis

Reagent in Coupling Reactions

This compound is utilized as a reagent in various coupling reactions, such as Suzuki and Heck reactions. Its ability to form stable intermediates allows for the efficient synthesis of complex organic molecules.

Data Table: Common Reactions Involving this compound

| Reaction Type | Description | Products |

|---|---|---|

| Suzuki Coupling | Coupling with aryl halides | Biaryl compounds |

| Heck Reaction | Coupling with alkenes | Substituted alkenes |

| Stille Reaction | Coupling with organostannanes | Aryl-stannane derivatives |

Material Science

Enhancement of Polymer Properties

In materials science, this compound is incorporated into polymer formulations to improve thermal stability and chemical resistance. Its incorporation into polyesters and polyamides has been shown to enhance mechanical properties.

Case Study: Polymeric Coatings

Studies demonstrate that coatings formulated with this compound exhibit superior adhesion and durability compared to traditional coatings. The presence of the methanesulfonyl group contributes to improved interaction with substrate surfaces.

Analytical Chemistry

Use in Analytical Methods

The compound is also employed in analytical chemistry for the detection and quantification of specific analytes. Its unique spectral properties allow it to be used as a standard reference material in chromatographic techniques.

Data Table: Analytical Techniques Utilizing this compound

| Technique | Application | Advantages |

|---|---|---|

| HPLC | Quantification of pharmaceutical compounds | High sensitivity and specificity |

| NMR Spectroscopy | Structural elucidation | Provides detailed molecular information |

Mechanism of Action

The mechanism of action of 2’-Methanesulfonyl-biphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

*Calculated based on molecular formula.

Key Observations

Electron-Withdrawing vs. Electron-Donating Groups :

- The methanesulfonyl group in the target compound increases acidity (pKa ~1–2 for -SO₂CH₃ vs. ~4–5 for -COOH) compared to methyl or alkyl-substituted analogs, enhancing solubility in polar solvents .

- Halogenated derivatives (e.g., 4'-Bromobiphenyl-2-carboxylic acid) exhibit higher molecular weights and stability due to halogen electronegativity, but lack the sulfonyl group’s strong polar interactions .

Positional Isomerism :

- Moving the carboxylic acid from the 4- to 2-position (e.g., 4'-Methyl-biphenyl-2-carboxylic acid) reduces steric hindrance but may decrease intermolecular hydrogen bonding, affecting crystallinity .

Biological and Material Applications :

- Multisubstituted derivatives like 2'-Chloro-2-fluoro-4'-methyl-biphenyl-4-carboxylic acid are explored as drug intermediates due to enhanced bioavailability from halogen atoms .

- Long alkyl chains (e.g., 4'-[(2S)-2-Methylbutyl]-biphenyl-4-carboxylic acid) promote smectic liquid crystalline phases, useful in materials science .

Biological Activity

Overview

2'-Methanesulfonyl-biphenyl-4-carboxylic acid (CAS No. 330942-86-4) is an organic compound characterized by its biphenyl structure, featuring a methanesulfonyl group and a carboxylic acid group. This unique configuration contributes to its potential biological activities, making it a subject of interest in various scientific fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C14H12O4S. The presence of both the sulfonyl and carboxylic acid groups enhances its reactivity and interaction with biological molecules.

Key Properties:

- Molecular Weight: 284.31 g/mol

- Solubility: Soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO).

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including proteins and enzymes. The sulfonyl group can form strong interactions, potentially inhibiting enzymatic activity, while the carboxylic acid group can participate in hydrogen bonding and electrostatic interactions.

Biological Activities

Research indicates several biological activities associated with this compound:

-

Antioxidant Activity:

- The compound has demonstrated potential antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.

- Mechanisms include the donation of hydrogen atoms to neutralize free radicals.

-

Anti-inflammatory Effects:

- Studies suggest that this compound may inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory capabilities.

-

Anticancer Potential:

- Preliminary studies indicate that this compound may induce apoptosis in cancer cells, potentially through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using various in vitro assays:

- DPPH Assay: The compound exhibited significant scavenging activity against DPPH radicals, indicating strong antioxidant potential.

- ABTS Assay: Results showed a dose-dependent reduction in ABTS radical cation, further supporting its antioxidant properties.

Case Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages:

- Treatment with this compound resulted in reduced levels of TNF-alpha and IL-6, suggesting its role in modulating inflammatory responses.

Comparative Analysis

To understand the unique properties of this compound, a comparison with similar compounds was conducted:

| Compound Name | Functional Groups | Biological Activity |

|---|---|---|

| Biphenyl-4-carboxylic acid | Carboxylic Acid | Limited reactivity |

| Methanesulfonyl chloride | Sulfonyl Group | Highly reactive but less versatile |

| This compound | Sulfonyl & Carboxylic Acid | Notable antioxidant and anti-inflammatory properties |

Q & A

Q. What are the established synthetic routes for 2'-Methanesulfonyl-biphenyl-4-carboxylic acid?

A two-step approach is commonly employed:

- Step 1 : Friedel-Crafts acylation to introduce the biphenyl backbone, as demonstrated in the synthesis of related 4-aryl-4-oxo-2-butenoic acids .

- Step 2 : Methanesulfonyl group introduction via nucleophilic substitution or Michael-type addition, analogous to methods used for sulfonyl-containing biphenyl derivatives . Key considerations: Use anhydrous conditions for Friedel-Crafts reactions and optimize sulfonylation temperature to avoid side reactions.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns (e.g., distinguishing 2' vs. 4' positions) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., C18 columns) resolves impurities, as shown in biphenyl-4-ol separations .

- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns, critical for verifying sulfonyl and carboxylate groups .

Q. How can researchers ensure high purity during synthesis?

- Recrystallization : Use polar aprotic solvents (e.g., DMF/water mixtures) to isolate crystalline products.

- Chromatography : Flash column chromatography (silica gel, ethyl acetate/hexane gradients) removes unreacted intermediates .

- Purity Thresholds : Aim for ≥95% purity (HPLC area percentage), aligning with pharmacopeial standards for related carboxylic acids .

Advanced Research Questions

Q. How should researchers address contradictions in spectroscopic data during characterization?

- Cross-Validation : Compare NMR data with computational predictions (e.g., DFT-based chemical shift simulations) .

- Impurity Profiling : Use LC-MS to identify byproducts (e.g., incomplete sulfonylation or oxidation derivatives) .

- Crystallography : Single-crystal X-ray diffraction resolves ambiguous regiochemistry, as applied to structurally similar biphenylcarboxylic acids .

Q. What strategies optimize regioselective sulfonylation in biphenyl systems?

- Directing Groups : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position to direct sulfonylation to the 2'-position .

- Catalytic Systems : Use Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution selectivity, as seen in Friedel-Crafts acylations .

- Kinetic Control : Lower reaction temperatures favor kinetic products, reducing thermodynamic side products .

Q. How to design stability studies for this compound under varying storage conditions?

- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to assess degradation pathways .

- Analytical Endpoints : Monitor carboxylic acid stability via pH titration and sulfonyl group integrity via IR spectroscopy (S=O stretch at ~1350 cm⁻¹) .

- Storage Recommendations : Store in airtight, desiccated containers at –20°C, based on guidelines for hygroscopic biphenyl derivatives .

Q. What computational methods predict reactivity and interactions of this compound?

- Docking Studies : Model interactions with biological targets (e.g., enzymes) using software like AutoDock, leveraging SMILES/InChI identifiers for accurate 3D structure generation .

- DFT Calculations : Predict reaction mechanisms (e.g., sulfonylation energetics) and regioselectivity using Gaussian or ORCA .

- QSAR Modeling : Correlate substituent effects (e.g., methanesulfonyl vs. trifluoromethyl) with bioactivity for lead optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.